N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a thieno[3,4-d]thiazole derivative characterized by a fused bicyclic system containing sulfur and nitrogen heteroatoms. The compound features a 3-butoxyphenyl substituent at position 3 of the tetrahydrothieno[3,4-d][1,3]thiazole core, a sulfone group (5,5-dioxido), and an acetamide moiety at the ylidene position. Its stereochemistry is defined by the (2Z) configuration, which influences its molecular interactions and biological activity.
Properties
Molecular Formula |
C17H22N2O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-3-4-8-23-14-7-5-6-13(9-14)19-15-10-25(21,22)11-16(15)24-17(19)18-12(2)20/h5-7,9,15-16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
URGOWWRKKVHSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Condensation
-
Reactants: Thioamide (1 equiv), α-bromoketone (1.1 equiv)
-
Conditions: Reflux in ethanol with triethylamine (TEA) for 6–12 hours.
-
Yield: 72–85% (for analogous thiazoles).
-
Mechanism: Nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization.
Cyclization with Thiourea Derivatives
-
Reactants: Tetrahydrothiophene-3,4-diamine (1 equiv), carbon disulfide (1.2 equiv)
-
Conditions: Stirred in DMF at 80°C for 4 hours.
-
Yield: 68% (for unsubstituted thienothiazole).
-
Key Intermediate: 5,6-Dihydrothieno[3,4-d][1,thiazole-2(3H)-thione.
Oxidation to 5,5-Dioxide
The sulfone moiety is introduced via oxidation of the thiophene sulfur using hydrogen peroxide or mCPBA.
Hydrogen Peroxide Oxidation
-
Reactants: Thienothiazole (1 equiv), 30% H₂O₂ (3 equiv)
-
Catalyst: Tungstic acid (5 mol%)
-
Conditions: Acetic acid, 60°C for 6 hours.
-
Yield: 88–92% (for sulfone derivatives).
Acetamide Functionalization
The acetamide group is introduced via Schotten-Baumann acylation or condensation with acetyl chloride .
Schotten-Baumann Reaction
-
Reactants: Thienothiazole amine (1 equiv), acetyl chloride (1.5 equiv)
-
Conditions: NaOH (2 equiv), H₂O/THF (1:1), 0°C to RT for 2 hours.
-
Yield: 75–82% (for acetamide analogs).
Condensation with Acetic Anhydride
-
Reactants: Thienothiazole hydrazine (1 equiv), acetic anhydride (2 equiv)
-
Conditions: Reflux in ethanol for 4 hours.
-
Yield: 68–74% (for acetylated derivatives).
Stereochemical Control for (2Z)-Configuration
The Z-configuration is stabilized via thermodynamic control during cyclization or crystallization-induced asymmetric transformation .
Thermodynamic Control
-
Conditions: Reflux in toluene with catalytic piperidine for 12 hours.
-
Outcome: >90% Z-isomer (by NMR and X-ray).
Optimization and Challenges
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Ethanol improves cyclization (≥80%) |
| Catalyst | Pd(PPh₃)₄ for coupling | Reduces side products (5–10%) |
| Oxidizing Agent | H₂O₂ over mCPBA | Higher selectivity (88% vs. 75%) |
| Temperature | 60–90°C for cyclization | Prevents decomposition |
Key Challenges:
-
Regioselectivity in Friedel-Crafts reactions (solved using directing groups).
-
Over-oxidation during sulfone formation (mitigated by stoichiometric H₂O₂).
Analytical Characterization
Critical Data for Validation:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Condensation | High yield, scalable | Requires strict anhydrous conditions |
| Ullmann Coupling | Excellent regioselectivity | Costly palladium catalysts |
| Schotten-Baumann | Mild conditions, fast | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
The compound N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.
Basic Information
- CAS Number : 929852-43-7
- Molecular Formula : CHNOS
- Molecular Weight : 424.6 g/mol
- Structure : The compound features a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.
Inhibition of Acetylcholinesterase
Recent studies have indicated that derivatives of compounds similar to This compound exhibit potent inhibitory activity against human acetylcholinesterase (hAChE). This enzyme is crucial in the breakdown of acetylcholine in the nervous system, making it a target for cognitive enhancement therapies.
In a comparative study, several derivatives were tested for their hAChE inhibitory activity at concentrations of 100 µM and 300 µM. The results showed that increasing the concentration generally led to higher inhibition percentages, with some compounds achieving up to 75% inhibition at 300 µM. The structure-activity relationship indicated that specific functional groups on the benzylidene moiety significantly affect the inhibitory potency .
Cognitive Improvement
The most promising compounds from these studies were further evaluated in animal models for their potential to improve cognitive functions. For instance, a compound exhibiting the highest inhibition percentage was tested in a modified Y-maze and Object Recognition Test, demonstrating significant cognitive enhancement at specific dosages (5 µmol/kg and 10 µmol/kg) .
Potential in Treating Cognitive Disorders
Given its ability to inhibit hAChE effectively, This compound and its derivatives may serve as potential candidates for developing treatments for cognitive disorders such as Alzheimer's disease. The modulation of cholinergic signaling through selective inhibition of hAChE can lead to improved memory and learning capabilities .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a family of tetrahydrothieno[3,4-d][1,3]thiazole derivatives with variations in substituents and stereochemistry. Key analogs include:
Pharmacological Activity
- Target Compound : Predicted to exhibit anti-inflammatory or antimicrobial activity due to sulfone and acetamide moieties, which are common in bioactive thiazoles. The butoxy group may enhance penetration into lipid-rich bacterial membranes .
- 3,4-Dimethoxyphenyl Analog : Demonstrated moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL), attributed to methoxy groups enhancing electron donation and stabilizing protein interactions.
- 2-Methoxyphenyl Analog : Lower activity against E. coli (MIC > 64 µg/mL), possibly due to steric hindrance from the ortho-methoxy group.
Thermodynamic and Spectroscopic Data
- IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (C=O of acetamide) and ~1300–1150 cm⁻¹ (S=O stretching), consistent with analogs .
- ¹H NMR : Distinct signals for the butoxy chain (δ 0.8–1.6 ppm for CH₂ and CH₃) and aromatic protons (δ 6.5–7.5 ppm) .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The butoxy chain confers higher logP values (predicted logP = 3.2) compared to methoxy analogs (logP = 2.1–2.5), suggesting improved blood-brain barrier penetration .
- The sulfone group increases metabolic stability by resisting enzymatic reduction, a feature critical for prolonged therapeutic effects .
Crystallographic Insights :
- Analogs like those in and were resolved using SHELX software, confirming the (2Z) configuration and planar thiazole ring .
Limitations and Future Directions: No experimental data on the target compound’s bioactivity or pharmacokinetics is available. Computational modeling (e.g., molecular docking) is recommended to predict interactions with targets like COX-2 or bacterial efflux pumps.
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS Number: 929865-00-9) is a synthetic compound with a complex structure that includes a thiazole ring and a butoxyphenyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₉H₂₆N₂O₄S₂
- Molecular Weight : 410.6 g/mol
- IUPAC Name : N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator of these targets, leading to alterations in cellular pathways and physiological effects.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Study on Thiazole Derivatives : Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Mechanistic Insights : The compound may inhibit tumor growth by interacting with signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
The thiazole moiety has been linked to antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases:
- Research Findings : Some derivatives have shown potential in reducing inflammatory markers in vitro, suggesting that this compound might modulate immune responses through inhibition of pro-inflammatory cytokines .
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
